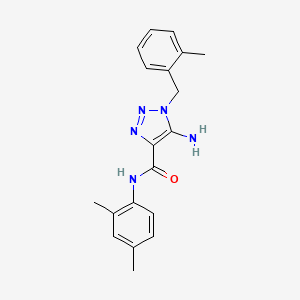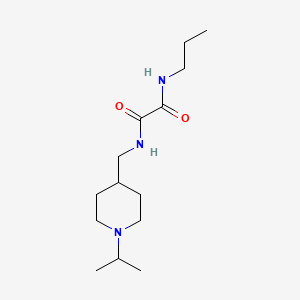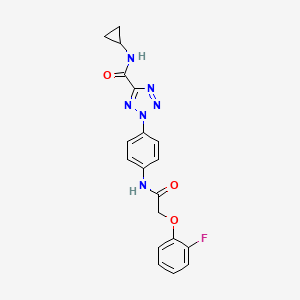![molecular formula C22H21BrN4O2 B2840364 N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1112444-61-7](/img/structure/B2840364.png)
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. In
作用機序
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates a variety of cellular processes. CK2 has been implicated in the regulation of cell proliferation, apoptosis, DNA repair, and other cellular functions. N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to inhibit cell growth and induce apoptosis, suggesting that CK2 may be a potential therapeutic target for cancer treatment. In neuronal cells, N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to protect against oxidative stress and apoptosis, suggesting that CK2 may play a role in neurodegenerative diseases.
実験室実験の利点と制限
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit CK2 activity in a dose-dependent manner. However, N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide also has several limitations, including its relatively low solubility in water and its potential for off-target effects on other protein kinases.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide and its potential applications in scientific research. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential for cancer and other diseases. Another area of interest is the investigation of the role of CK2 in other cellular processes and disease states, such as inflammation and autoimmune disorders. Finally, the development of new methods for the delivery of N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide and other CK2 inhibitors could improve their efficacy and reduce potential side effects.
合成法
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with 3-piperidin-1-ylpyrazine-2-carboxylic acid, followed by reaction with 4-hydroxybenzamide. The resulting compound can be purified using standard chromatographic techniques, such as reverse-phase HPLC.
科学的研究の応用
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been used in a variety of scientific research applications, including studies of CK2 function and regulation, as well as investigations into the role of CK2 in various disease states. For example, N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 may be a potential therapeutic target for cancer treatment. N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-bromophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2/c23-17-5-4-6-18(15-17)26-21(28)16-7-9-19(10-8-16)29-22-20(24-11-12-25-22)27-13-2-1-3-14-27/h4-12,15H,1-3,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKAWZRPZQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)


![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)
![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2840297.png)
![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2840300.png)
